molecular formula C9H14ClOP B14325849 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one CAS No. 109891-13-6

4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one

Cat. No.: B14325849
CAS No.: 109891-13-6
M. Wt: 204.63 g/mol
InChI Key: DXOQMYLCUVAIPX-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to a chloro, methyl, and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, alkoxides; reactions are conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Amino or alkoxy phosphines.

Scientific Research Applications

4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-1-phenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
  • 4-Chloro-3-methyl-1-butyl-1,2-dihydro-1lambda~5~-phosphinin-1-one

Uniqueness

4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

109891-13-6

Molecular Formula

C9H14ClOP

Molecular Weight

204.63 g/mol

IUPAC Name

4-chloro-3-methyl-1-propyl-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C9H14ClOP/c1-3-5-12(11)6-4-9(10)8(2)7-12/h4,6H,3,5,7H2,1-2H3

InChI Key

DXOQMYLCUVAIPX-UHFFFAOYSA-N

Canonical SMILES

CCCP1(=O)CC(=C(C=C1)Cl)C

Origin of Product

United States

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